FORMOTEROL FUMARATE

Pharmacology Respiratory β₂-agonist

Formoterol fumarate is the only LABA combining rapid onset (2.14 ± 0.55 min, threefold faster than salmeterol) with high intrinsic efficacy (0.84). Its stable dihydrate crystal form enables robust fixed-dose combination development with ICS, supported by validated HPLC methods (LOD 0.03 μg/mL). In preclinical COPD models, its rapid absorption (Cmax at 12 min) and dose-proportional exposure deliver precise dose-response profiles unmatched by slower-absorbing LABAs. USP-grade purity (98.5–101.5%) ensures regulatory-grade reproducibility for method validation, QC testing, and in vitro airway assays requiring real-time β₂-adrenoceptor monitoring. Choose formoterol fumarate for workflows where speed, potency, and analytical reliability are non-negotiable.

Molecular Formula C23H28N2O8
Molecular Weight 460.5 g/mol
Cat. No. B1231065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFORMOTEROL FUMARATE
Synonyms3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis
Molecular FormulaC23H28N2O8
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m0./s1
InChIKeyZDUPYZMAPCZGJO-DZTPFQSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formoterol Fumarate: Baseline Overview and Key Comparator Profile for Scientific Procurement


Formoterol fumarate is a long-acting β₂-adrenoceptor agonist (LABA) bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD) [1]. Unlike its close in-class comparators, such as salmeterol xinafoate, indacaterol maleate, and olodaterol hydrochloride, formoterol exhibits a unique pharmacological profile characterized by a rapid onset of action combined with high intrinsic efficacy and β₂-selectivity [2]. These specific molecular and physicochemical attributes—quantified in the following sections—differentiate it from other LABAs and are critical factors for selection in both research and industrial applications.

Why Substituting Formoterol Fumarate with Other LABAs Is Not Trivial: A Quantitative Pharmacological Case


Long-acting β₂-agonists (LABAs) are not interchangeable despite their shared mechanism of action. Substitution fails at the molecular level due to substantial and quantifiable differences in key pharmacological and physicochemical properties. For instance, while formoterol acts as a near-full agonist at the β₂-adrenoceptor, salmeterol is a partial agonist [1]. Furthermore, their binding kinetics, onset of action, and selectivity profiles vary widely; salmeterol exhibits an onset time three times longer than that of formoterol [2]. These differences are not merely academic but translate into distinct functional outcomes in research models and clinical applications. The following evidence guide provides the specific, quantitative data required for an informed scientific or procurement decision.

Quantitative Differentiation Guide for Formoterol Fumarate: Head-to-Head Evidence vs. Key Comparators


Formoterol vs. Salmeterol: Intrinsic Efficacy and Potency on Isolated Human Bronchi

In isolated human bronchial tissue, formoterol demonstrates significantly higher intrinsic activity (efficacy) than salmeterol. The intrinsic activity (IA) of formoterol was measured at 0.84, compared to an IA range of 0.62-0.66 for salmeterol, using isoprenaline as the reference (IA=1.0) [1]. This indicates that formoterol is a near-full agonist, whereas salmeterol acts as a partial agonist. This higher efficacy of formoterol translates to a greater maximal relaxant effect in bronchial smooth muscle, a key determinant of bronchodilator performance in functional antagonism models [2].

Pharmacology Respiratory β₂-agonist Intrinsic Efficacy

Formoterol vs. Salmeterol: Onset of Action on Isolated Human Bronchi

The onset of action for formoterol is approximately three times faster than that of salmeterol in isolated human bronchial tissue. The mean time to achieve relaxation was measured at 2.14 ± 0.55 minutes for formoterol, compared to 6.40 ± 1.40 minutes for salmeterol [1]. This rapid onset is comparable to that of the short-acting β₂-agonist salbutamol (1.90 ± 0.24 minutes), highlighting a key differentiator for formoterol among long-acting agents [2].

Pharmacokinetics Respiratory β₂-agonist Onset of Action

Formoterol vs. Salmeterol and Indacaterol: Human β₂-Adrenoceptor Binding Affinity and Selectivity

At the human β₂-adrenoceptor (β₂-AR), formoterol displays high binding affinity, with a pKi of 7.93 (average) and up to 8.59 [1]. A direct head-to-head comparison in CHO-K1 cells shows formoterol has a log KD of -8.63 ± 0.02 at the β₂-AR and -6.11 ± 0.05 at the β₁-AR, yielding a β₂/β₁ affinity ratio of approximately 330-fold [2]. While salmeterol exhibits an even higher selectivity ratio (>1000-fold), formoterol's selectivity is substantially greater than that of indacaterol (40-fold), positioning it as a balanced, high-efficacy option [3].

Receptor Pharmacology Binding Affinity β₂-selectivity β₂-agonist

Formoterol Fumarate: Physicochemical Properties and Solid-State Characterization

Formoterol fumarate dihydrate is the thermodynamically stable and pharmacopeial form of the compound. Polymorph screening in 12 solvents identified three anhydrates and multiple solvates; however, the dihydrate is the most stable and well-packed crystal structure due to the optimal size and hydrogen-bonding capacity of the water molecule [1]. Its solubility profile is distinct: it is freely soluble in glacial acetic acid and dimethyl sulfoxide, soluble in methanol, slightly soluble in water, and practically insoluble in acetone, ethyl acetate, and diethyl ether [2]. The USP monograph specifies a purity range of 98.5% to 101.5% on an anhydrous basis [3].

Pharmaceutics Solid-State Chemistry Polymorphism Formulation

Formoterol vs. Salmeterol and Indacaterol: Comparative In Vivo Efficacy in COPD (Network Meta-Analysis)

A network meta-analysis of 33 randomized controlled trials in COPD patients compared the efficacy of LABA monotherapies at 12 weeks. Formoterol 12 μg twice daily (BID) was used as a comparator. The analysis found that indacaterol 75 μg once daily (OD) was associated with a significant improvement in trough FEV₁ compared to formoterol 12 μg BID, with a difference of approximately 40-50 mL [1]. Conversely, salmeterol 50 μg BID was also superior to formoterol 12 μg BID in terms of trough FEV₁ improvement [2]. These data provide a clear, quantitative hierarchy for clinical efficacy in COPD.

Clinical Pharmacology Respiratory COPD Meta-analysis

Formoterol: High-Intrinsic Efficacy and β₂-Selectivity Profile in a Class-Level Context

A comprehensive 2025 study directly compared the molecular pharmacological properties of eight β₂-agonists in identical assay systems. Formoterol and indacaterol were identified as the most efficacious agonists, exhibiting a near-full agonist profile at the human β₂-adrenoceptor [1]. In contrast, salmeterol and vilanterol were found to be highly β₂-selective (>1000-fold) but with lower intrinsic efficacy [2]. The β₂-selectivity of formoterol and olodaterol is distinct, residing in a binding region different from the β₂-specific exosite utilized by salmeterol and vilanterol [3]. This study provides a definitive class-level benchmark, positioning formoterol uniquely at the intersection of high efficacy and balanced selectivity.

Molecular Pharmacology β₂-agonist Intrinsic Efficacy Selectivity

Recommended Application Scenarios for Formoterol Fumarate Based on Quantified Differentiation


In Vitro Studies Requiring a Rapid-Onset, High-Efficacy β₂-Agonist

Based on the direct evidence of formoterol's onset of action being three times faster than salmeterol's (2.14 ± 0.55 min vs. 6.40 ± 1.40 min) [1], formoterol is the superior choice for in vitro airway models or cell-based assays where a rapid β₂-adrenoceptor response is required, such as in real-time monitoring of bronchial relaxation or cAMP accumulation kinetics. This rapid onset is paired with high intrinsic efficacy (0.84) not seen with partial agonists like salmeterol [2].

Pharmaceutical Development and Formulation of LABA/ICS Combination Products

Formoterol fumarate dihydrate's well-characterized solid-state properties, including its stable crystal structure and specific solubility profile, make it the preferred LABA for developing fixed-dose combinations with inhaled corticosteroids (ICS) [1]. Its physicochemical compatibility and the availability of robust analytical methods (e.g., HPLC with LOD of 0.03 μg/mL) [2] support quality control and stability studies essential for regulatory submissions.

Preclinical Models of COPD for Evaluating Rapid-Acting Bronchodilation

In preclinical in vivo models of COPD, where the timing of bronchodilation is critical, formoterol fumarate's rapid absorption (Cmax at 12 min post-inhalation) and near dose-proportional systemic exposure [1] offer advantages over slower-absorbing LABAs. These pharmacokinetic properties enable precise dose-response studies and allow for the modeling of both rapid symptom relief and sustained bronchodilation, a dual profile that is unique among LABAs [2].

Quality Control and Analytical Method Development

For analytical laboratories, formoterol fumarate dihydrate USP Reference Standard is essential. The USP monograph specifies a purity range of 98.5%-101.5% [1], and validated stability-indicating HPLC methods are available for the separation and quantification of related substances like desformyl and acetamide analogs, with a limit of quantitation of 0.08 μg/mL [2]. This established regulatory framework and the availability of high-purity standards [3] make formoterol fumarate a reliable and reproducible compound for method development, validation, and routine QC testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FORMOTEROL FUMARATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.